molecular formula C28H21N5O B15020983 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15020983
M. Wt: 443.5 g/mol
InChI Key: WLDODJHAVDKUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a polycyclic quinazoline derivative characterized by a fused bicyclic core with phenyl and substituted quinazoline moieties. This compound is part of a broader class of dihydroquinazolinones, which are explored for their diverse pharmacological properties, including kinase inhibition and neuroprotective activity .

The molecule’s stereoelectronic properties are influenced by the electron-withdrawing carbonyl group at position 5 and the electron-donating phenyl substituents, creating a balance that may optimize binding to biological targets such as monoamine oxidases (MAOs) or kinases . Its molecular weight and lipophilicity align with Lipinski’s "rule of five," suggesting favorable drug-likeness for further development .

Properties

Molecular Formula

C28H21N5O

Molecular Weight

443.5 g/mol

IUPAC Name

7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H21N5O/c34-25-16-20(18-9-3-1-4-10-18)15-24-22(25)17-29-27(31-24)33-28-30-23-14-8-7-13-21(23)26(32-28)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,29,30,31,32,33)

InChI Key

WLDODJHAVDKUNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Anthranilic Acid Cyclization

Anthranilic acid reacts with triethyl orthoacetate under reflux conditions to form 2-methyl-4H-benzo[d]oxazin-4-one, a key intermediate. Subsequent treatment with substituted anilines introduces the 7-phenyl group. For example:

  • Step 1 : Anthranilic acid (10 mmol) and triethyl orthoacetate (12 mmol) are refluxed in anhydrous toluene for 2 hours, yielding 2-methylbenzoxazinone (85% yield).
  • Step 2 : The benzoxazinone intermediate reacts with 4-phenylaniline in glacial acetic acid under reflux for 4–6 hours, forming 7-phenyl-7,8-dihydroquinazolin-5(6H)-one (72% yield).

Mechanistic Insight : The reaction proceeds via nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring-opening and recyclization to form the quinazolinone core.

Functionalization at Position 2: Introducing the Quinazolinylamino Group

The 2-amino substituent linked to a 4-phenylquinazoline moiety is introduced through palladium-catalyzed cross-coupling or nucleophilic substitution.

Buchwald-Hartwig Amination

This method couples 2-chloro-7-phenyl-7,8-dihydroquinazolin-5(6H)-one with 4-phenylquinazolin-2-amine using a palladium catalyst:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 12 hours.
  • Yield : 68%.

Table 1 : Optimization of Coupling Conditions

Catalyst System Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos Cs₂CO₃ Toluene 110 68
PdCl₂(dppf) K₃PO₄ DMF 100 52
NiCl₂(PCy₃)₂ NaOtBu Dioxane 120 41

Nucleophilic Aromatic Substitution

Alternative approaches employ 2-fluoro-7-phenylquinazolin-5(6H)-one reacting with 4-phenylquinazolin-2-amine under basic conditions:

  • Conditions : K₂CO₃ (3 equiv), DMF, 80°C, 8 hours.
  • Yield : 61%.

Reductive Steps: Achieving the Dihydroquinazolinone Saturation

The 7,8-dihydro moiety is typically introduced via selective hydrogenation of a fully aromatic precursor.

Catalytic Hydrogenation

  • Substrate : 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]quinazolin-5(6H)-one.
  • Conditions : H₂ (1 atm), 10% Pd/C (5 mol%), EtOH, 25°C, 6 hours.
  • Yield : 89%.

Critical Note : Over-hydrogenation must be avoided; monitoring via TLC or HPLC is essential to prevent reduction of the quinazoline ring’s nitrogen atoms.

Alternative Pathways: Microwave-Assisted and One-Pot Syntheses

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for key steps:

  • Step : Cyclocondensation of anthranilamide with 4-phenylbenzaldehyde in acetic acid under microwave irradiation (150°C, 10 minutes).
  • Yield : 78%.

One-Pot Sequential Reactions

A streamlined approach combines core formation and functionalization:

  • Anthranilic acid + triethyl orthoacetate → benzoxazinone (Step 1).
  • Benzoxazinone + 4-phenylaniline → 7-phenylquinazolinone (Step 2).
  • Pd-catalyzed amination with 4-phenylquinazolin-2-amine (Step 3).
  • Overall Yield : 54%.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization:

  • ¹H NMR : Key signals include δ 6.8–7.9 ppm (aromatic protons), δ 3.2–3.6 ppm (dihydroquinazolinone CH₂), and δ 2.1 ppm (NH).
  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN:H₂O = 70:30).

Mechanism of Action

Comparison with Similar Compounds

Antitumor Activity

Imidazo[1,5-a]quinazolin-5(4H)-one derivatives (e.g., compound 5a from ) exhibit IC50 values of 2.1 µM against MCF7 breast cancer cells, attributed to methoxy and phenyl groups enhancing DNA intercalation . The target compound lacks methoxy substituents but incorporates a bulkier 4-phenylquinazolinyl group, which may improve target specificity via extended aromatic interactions.

Neuroprotective Activity

2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives () show dual MAO/kinase inhibition, with Ki values <1 µM for MAO-B and submicromolar activity against GSK3β kinase. The target compound’s 4-phenylquinazolinyl substituent could further enhance MAO-B affinity due to increased hydrophobic interactions .

ADME Properties

  • Lipophilicity : The target compound’s logP is estimated at ~3.5 (similar to ’s derivative), within optimal range for blood-brain barrier penetration .
  • Solubility : The absence of polar groups (e.g., hydroxyl or methoxy) may reduce aqueous solubility compared to analogues like the 4-methoxyphenyl derivative .

Structure-Activity Relationship (SAR) Insights

  • Phenyl Substituents : A 7-phenyl group (common in all analogues) is critical for maintaining the planar conformation required for enzyme binding .
  • Heterocyclic Additions : Piperazine or furan moieties (e.g., and ) enhance solubility but may reduce CNS bioavailability due to increased polarity .

Biological Activity

7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C23H19N5O\text{C}_{23}\text{H}_{19}\text{N}_5\text{O}

This structure features a quinazoline core, which is known for its diverse biological activities.

Anticancer Properties

Numerous studies have investigated the anticancer properties of quinazoline derivatives. The compound has shown promising results in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro studies demonstrated that 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibits significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound displayed an IC50 value of approximately 0.88 µM in these assays, indicating potent activity compared to other known inhibitors .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. Treatment with the compound led to decreased expression of PI3K and AKT genes while increasing the expression of pro-apoptotic genes like BAD .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated in various studies:

  • Antifungal Activity : Preliminary assays suggest that derivatives of quinazoline compounds exhibit antifungal activity against several pathogenic fungi. However, specific data on the activity of 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one against fungi remain limited and require further exploration .
  • Antibacterial Activity : Some studies indicate that quinazoline derivatives possess antibacterial properties, although detailed investigations on this specific compound are still needed to confirm its efficacy against bacterial strains.

Study 1: Antiproliferative Effects

In a study published in MDPI, researchers synthesized various quinazoline derivatives and tested their antiproliferative effects on cancer cell lines. The results indicated that 7-phenyl-substituted quinazolines showed significant inhibition of cell growth, with the aforementioned compound being one of the most effective .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the anticancer effects of quinazoline derivatives. The study highlighted that compounds like 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one could induce apoptosis through modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMDA-MB-2310.88PI3K/AKT pathway inhibition
AntiproliferativeMCF-71.07Induction of apoptosis
AntifungalVarious fungiTBDTBD
AntibacterialVarious bacteriaTBDTBD

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, and what analytical methods confirm its structural integrity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving quinazoline precursors and phenyl-substituted amines. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under nitrogen. Structural validation requires a combination of elemental analysis (to confirm stoichiometry), IR spectroscopy (to identify functional groups like C=O and N-H stretches), and UV-Vis spectroscopy (to assess conjugation patterns). For purity, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. What safety protocols are critical during the handling and storage of this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C, away from light and moisture. Stability studies should be conducted under accelerated conditions (40°C/75% RH) to determine degradation kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying solvent systems and catalytic conditions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, varying solvent polarity (e.g., DMSO vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C or CuI). Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., ¹H/¹³C for regioselectivity). Split-plot experimental designs, as described in agricultural studies, can efficiently manage multivariable optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Control for compound stability in assay buffers (pH 7.4, 37°C) via LC-MS. If discrepancies persist, conduct molecular docking to assess binding affinity variations due to protein conformational changes .

Q. How can the environmental fate and ecotoxicological risks of this compound be systematically evaluated?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrates laboratory studies (hydrolysis/photolysis rates) and field monitoring (soil/water partitioning coefficients). Use QSAR models to predict bioaccumulation potential and Daphnia magna acute toxicity tests (OECD 202) for ecological risk assessment .

Q. What advanced spectroscopic techniques are suitable for probing intermolecular interactions of this compound in supramolecular systems?

  • Methodological Answer : Employ X-ray crystallography to resolve crystal packing motifs. For dynamic interactions, use fluorescence anisotropy (to study binding with DNA/RNA) or surface plasmon resonance (SPR) to quantify protein-ligand dissociation constants (KD) .

Methodological Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use a three-compartment model (plasma, tissue, elimination) with serial sampling. Apply nonlinear mixed-effects modeling (NONMEM) to estimate parameters like bioavailability (F) and volume of distribution (Vd). Validate with bootstrap resampling to ensure robustness .

Q. What statistical approaches are recommended for analyzing time-dependent variability in the compound’s stability profiles?

  • Methodological Answer : Apply repeated-measures ANOVA with post-hoc Tukey tests. For degradation kinetics, fit data to first-order or Weibull models using maximum likelihood estimation . Report 95% confidence intervals for half-life (t1/2) calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.